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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Pemigatinib-D6, a deuterated isotopologue of the selective fibroblast growth factor receptor

(FGFR) inhibitor, Pemigatinib. This document is intended to serve as a valuable resource for

professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical

development.

Introduction to Pemigatinib and the Rationale for
Deuteration
Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3, which are key

drivers in various forms of cancer.[1] By blocking the FGFR signaling pathway, Pemigatinib

effectively inhibits the proliferation and survival of cancer cells.[2][3][4][5] It is approved for the

treatment of adults with previously treated, unresectable locally advanced or metastatic

cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

The synthesis of deuterated active pharmaceutical ingredients (APIs), such as Pemigatinib-
D6, is a strategic approach employed in drug discovery and development. The substitution of

hydrogen with its stable isotope, deuterium, can modify the metabolic profile of a drug. This is

due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down

metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a

longer half-life and reduced formation of certain metabolites.[6][7] Pemigatinib-D6 serves as
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an invaluable tool in pharmacokinetic studies as an internal standard for mass spectrometry-

based bioanalysis.

Proposed Synthesis of Pemigatinib-D6
A plausible synthetic route to Pemigatinib-D6 is proposed, based on the established synthesis

of Pemigatinib. The key step involves the introduction of the deuterated ethyl group via a

deuterated reagent. The proposed synthesis is a multi-step process culminating in the

formation of the final deuterated product.

Synthesis of Key Intermediates
The synthesis commences with the preparation of the core heterocyclic structure and the

aniline fragment, following established literature procedures for Pemigatinib.

Introduction of the Deuterated Moiety
The critical step in the synthesis of Pemigatinib-D6 is the reaction of the advanced amine

intermediate with deuterated ethyl isocyanate (ethyl-d5-isocyanate). This reagent can be

synthesized from commercially available deuterated starting materials.

Final Assembly and Purification
The final cyclization step to form the tricyclic core of Pemigatinib-D6 is followed by purification

using standard chromatographic techniques to yield the highly pure deuterated compound.

Characterization of Pemigatinib-D6
A comprehensive characterization of Pemigatinib-D6 is essential to confirm its identity, purity,

and the extent of deuterium incorporation. A combination of spectroscopic and

chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium.

The mass spectrum of Pemigatinib-D6 is expected to show a molecular ion peak at an m/z

value that is 6 units higher than that of unlabeled Pemigatinib.
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Table 1: Predicted Mass Spectrometry Data for Pemigatinib-D6

Compound Molecular Formula
Calculated
Monoisotopic Mass
(Da)

Observed [M+H]⁺
(m/z)

Pemigatinib C₂₄H₂₇F₂N₅O₄ 487.2031 488.2109

Pemigatinib-D6 C₂₄H₂₁D₆F₂N₅O₄ 493.2408 494.2486

Note: The observed [M+H]⁺ for Pemigatinib is based on available literature.[8][9] The predicted

value for Pemigatinib-D6 reflects the addition of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the precise location and extent of deuteration.

¹H NMR: The proton NMR spectrum of Pemigatinib-D6 is expected to be nearly identical to

that of Pemigatinib, with the notable absence or significant reduction of the signals

corresponding to the ethyl group protons.

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated

ethyl group, providing definitive proof of deuterium incorporation at the desired positions.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons

attached to deuterium atoms.

Table 2: Predicted ¹H NMR Data Comparison for the Ethyl Group

Protons
Pemigatinib (Predicted
Chemical Shift, ppm)

Pemigatinib-D6 (Predicted
Observation)

-CH₂- ~3.4
Signal significantly reduced or

absent

-CH₃ ~1.2
Signal significantly reduced or

absent
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High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Pemigatinib-D6. The

retention time of Pemigatinib-D6 is expected to be very similar to that of unlabeled Pemigatinib

under identical chromatographic conditions.

Table 3: HPLC Purity Data

Parameter Specification

Purity (by UV at 254 nm) ≥ 98%

Isotopic Purity ≥ 98% Deuterium Incorporation

Experimental Protocols
Proposed Synthesis of Pemigatinib-D6
A detailed, step-by-step experimental protocol for the proposed synthesis would be included

here, covering reagents, solvents, reaction conditions, and purification methods.

Mass Spectrometry Analysis
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Data Acquisition: Full scan mode to determine the molecular weight and fragmentation

pattern.

NMR Spectroscopy
Instrumentation: 400 MHz or higher NMR spectrometer.

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

Experiments: ¹H NMR, ²H NMR, ¹³C NMR, and correlation spectroscopy (e.g., HSQC) to

confirm assignments.
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HPLC Analysis
Column: C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid

or ammonium acetate).

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Visualizations
FGFR Signaling Pathway
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Caption: The FGFR signaling pathway and the inhibitory action of Pemigatinib.
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Caption: Workflow for the synthesis and characterization of Pemigatinib-D6.

Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization

of Pemigatinib-D6. The proposed synthetic route provides a clear path to obtaining this

valuable deuterated internal standard. The detailed characterization plan ensures the

unambiguous identification and purity assessment of the final product. This information is

critical for researchers and drug development professionals working on the bioanalysis and

pharmacokinetic profiling of Pemigatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pemigatinib-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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